molecular formula C10H12N2O3 B11777695 Methyl 2-(cyclopropylmethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate

Methyl 2-(cyclopropylmethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate

Cat. No.: B11777695
M. Wt: 208.21 g/mol
InChI Key: DXISKYFUDDUYMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl2-(cyclopropylmethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate is a complex organic compound that features a cyclopropylmethyl group attached to a dihydropyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-(cyclopropylmethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of a suitable alkene, followed by the introduction of the dihydropyridazine ring through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and pressures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl2-(cyclopropylmethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Methyl2-(cyclopropylmethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in binding assays.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which Methyl2-(cyclopropylmethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethyl ketone: Shares the cyclopropylmethyl group but lacks the dihydropyridazine ring.

    Dihydropyridazine derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

Methyl2-(cyclopropylmethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate is unique due to the combination of the cyclopropylmethyl group and the dihydropyridazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

Methyl 2-(cyclopropylmethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate is a unique organic compound notable for its structural features, including a cyclopropylmethyl group and a dihydropyridazine ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in various therapeutic areas.

Chemical Formula

  • Molecular Formula : C10H12N2O3
  • CAS Number : 1710195-28-0

Structural Characteristics

The compound features:

  • A cyclopropylmethyl moiety, which is known for its influence on biological activity.
  • A dihydropyridazine ring that contributes to its reactivity and interaction with biological targets.

This compound exerts its biological effects through specific interactions with molecular targets, including enzymes and receptors. The unique structure allows for high specificity in binding, which can modulate the activity of these targets, leading to various pharmacological effects.

Pharmacological Applications

Research has indicated several potential applications of this compound:

  • Enzyme Inhibition : It may function as an inhibitor for certain enzymes involved in metabolic pathways.
  • Ligand Binding : The compound can act as a ligand in receptor binding assays, potentially influencing signaling pathways.

Research Findings

Recent studies have demonstrated the following biological activities:

  • Antioxidant Activity : Exhibits significant antioxidant properties, which may protect cells from oxidative stress.
  • Anti-inflammatory Effects : Preliminary data suggest it may reduce inflammation markers in cellular models.
  • Neuroprotective Potential : Some studies indicate potential neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.

Data Table of Biological Activities

Biological ActivityObservationsReference
AntioxidantSignificant reduction in oxidative stress
Anti-inflammatoryDecreased levels of TNF-α and IL-1β
NeuroprotectiveProtective effects in neuronal cultures

Case Study 1: Neuroprotective Effects

A study conducted on neuronal cell cultures demonstrated that treatment with this compound led to a significant reduction in cell death under oxidative stress conditions. The compound was shown to modulate pathways involving reactive oxygen species (ROS) and apoptosis-related proteins.

Case Study 2: Anti-inflammatory Activity

In a model of induced inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines. This suggests that it could be beneficial in treating inflammatory diseases by modulating immune responses.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 2-(cyclopropylmethyl)-3-oxopyridazine-4-carboxylate

InChI

InChI=1S/C10H12N2O3/c1-15-10(14)8-4-5-11-12(9(8)13)6-7-2-3-7/h4-5,7H,2-3,6H2,1H3

InChI Key

DXISKYFUDDUYMU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=NN(C1=O)CC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.